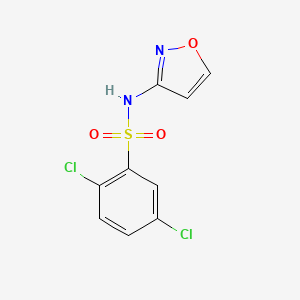![molecular formula C16H22N4O2 B5343040 4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride, also known as P4 or N-phenyl-4-(piperazin-1-yl) benzamide, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride is not fully understood, but it is believed to involve the modulation of dopamine and serotonin receptors. This compound has been shown to bind to both dopamine D2 and serotonin 5-HT1A receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This modulation of neurotransmitter systems may contribute to the antidepressant and antipsychotic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of dopamine and serotonin. In vivo studies have shown that this compound can increase the levels of dopamine and serotonin in the brain, leading to the modulation of mood and behavior. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride has several advantages and limitations for lab experiments. One of the advantages is its high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the modulation of these neurotransmitter systems. Another advantage is its potential as a lead compound for the development of novel drugs targeting various diseases. However, one of the limitations is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several future directions for the study of 4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride. One direction is the development of novel derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer and neurological disorders. Further studies are also needed to elucidate the mechanism of action of this compound and its potential as a modulator of other neurotransmitter systems. Finally, the use of this compound as a tool for studying the molecular and cellular mechanisms underlying mood and behavior may provide new insights into the pathophysiology of psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride can be achieved using various methods, including the reaction of 4-nitrobenzoic acid with piperazine in the presence of a reducing agent, such as iron powder or zinc dust, followed by the reaction of the resulting 4-aminobenzoylpiperazine with N-phenylisocyanate. Another method involves the reaction of 4-chlorobenzoylpiperazine with pyrrolidine in the presence of a base, followed by the reaction of the resulting 4-(3-pyrrolidinyl)benzoylpiperazine with N-phenylisocyanate.
Applications De Recherche Scientifique
4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an antipsychotic and antidepressant agent. In neuroscience, this compound has been studied for its potential as a modulator of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. In drug discovery, this compound has been screened for its potential as a lead compound for the development of novel drugs targeting various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
4-(2-pyrrolidin-3-ylbenzoyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c17-16(22)20-9-7-19(8-10-20)15(21)14-4-2-1-3-13(14)12-5-6-18-11-12/h1-4,12,18H,5-11H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSOJHWGYJEUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)N3CCN(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5342957.png)
methanone](/img/structure/B5342963.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5342967.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)

![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)
